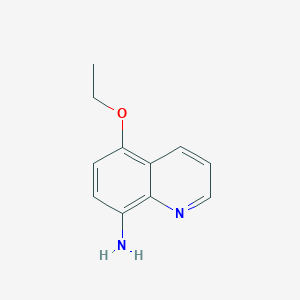

5-Ethoxyquinolin-8-amine

Description

Properties

IUPAC Name |

5-ethoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)11-8(10)4-3-7-13-11/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWGSTJBADWOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CC=NC2=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154275-84-9 | |

| Record name | 5-ethoxyquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 5-Ethoxyquinolin-8-amine from 8-Hydroxyquinoline

Audience: Researchers, scientists, and drug development professionals.

Foreword: From Bench to Breakthrough

In the landscape of pharmaceutical research and development, the journey from a simple precursor to a potent drug candidate is paved with meticulous synthetic chemistry. The quinoline scaffold, and specifically 8-aminoquinolines, have historically been a wellspring of therapeutic agents, most notably in the fight against malaria. 5-Ethoxyquinolin-8-amine stands as a pivotal intermediate in the synthesis of next-generation quinoline-based drugs. Its strategic ethoxy and amine functionalities allow for diverse molecular elaborations, making a robust and reproducible synthesis of this compound a critical asset for any drug discovery program. This guide is crafted from the perspective of a seasoned application scientist, blending established chemical principles with practical, field-tested insights to empower you at the bench. We will not only detail the "how" but, more importantly, the "why" behind each procedural step, ensuring a deep and applicable understanding of this vital synthesis.

Strategic Overview: A Three-Act Synthesis

The transformation of the readily available 8-hydroxyquinoline into the more functionalized this compound is elegantly achieved in a three-step sequence. This pathway is both chemically sound and amenable to scale-up, making it a preferred route in many synthetic laboratories.

Our synthetic narrative unfolds as follows:

-

Act I: Regioselective Nitration. We begin by introducing a nitro group at the C-5 position of the 8-hydroxyquinoline ring. This is a critical step that requires precise control to achieve the desired regioselectivity.

-

Act II: Williamson Ether Synthesis. With the nitro group in place, we will functionalize the hydroxyl group via a classic Williamson ether synthesis to install the target ethoxy moiety.

-

Act III: Aromatic Nitro Reduction. The final act involves the reduction of the nitro group to the primary amine, yielding our desired product, this compound.

The entire synthetic workflow can be visualized as a logical progression of functional group transformations:

Caption: A high-level overview of the synthetic workflow.

Act I: The Nuances of Nitration

The introduction of a nitro group onto the 8-hydroxyquinoline scaffold is an electrophilic aromatic substitution. The hydroxyl group at C-8 is an activating, ortho, para-directing group, making the C-5 and C-7 positions the most likely sites for nitration. Our goal is to selectively nitrate at the C-5 position.

Mechanistic Rationale and Controlling Regioselectivity

The nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from the reaction of a strong acid, typically sulfuric acid, with nitric acid. While both the C-5 and C-7 positions are activated, the formation of the dinitro product (5,7-dinitro-8-hydroxyquinoline) is a common side reaction if the reaction conditions are not carefully controlled. To favor mono-nitration at the 5-position, the reaction is typically carried out at low temperatures.

An alternative approach to enhance regioselectivity involves a two-step process of nitrosation at the 5-position followed by oxidation to the nitro group. This method can offer a higher yield of the desired 5-nitro isomer.

Field-Proven Experimental Protocol: Nitration

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 8-Hydroxyquinoline | 145.16 | 14.5 g | 0.1 | Ensure it is dry. |

| Conc. Sulfuric Acid | 98.08 | 40 mL | - | Handle with extreme care. |

| Conc. Nitric Acid | 63.01 | 7.5 mL | ~0.12 | Use a high-purity grade. |

| Crushed Ice | - | ~300 g | - | For quenching. |

| Deionized Water | 18.02 | As needed | - | For washing. |

| Ethanol | 46.07 | As needed | - | For final wash. |

Step-by-Step Procedure:

-

Reaction Vessel Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 40 mL of concentrated sulfuric acid.

-

Cooling: Immerse the flask in an ice-salt bath and cool the sulfuric acid to 0-5 °C with gentle stirring.

-

Substrate Addition: Slowly and portion-wise, add 14.5 g (0.1 mol) of 8-hydroxyquinoline to the cold sulfuric acid. The addition should be controlled to maintain the temperature below 10 °C. A homogenous solution should be formed.

-

Nitrating Mixture Addition: Add 7.5 mL of concentrated nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30-45 minutes. Crucial: Maintain the internal temperature of the reaction mixture strictly between 0-5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.

-

Quenching: In a separate large beaker (1 L), place approximately 300 g of crushed ice. Slowly and with vigorous stirring, pour the reaction mixture onto the ice. A yellow precipitate of 8-hydroxy-5-nitroquinoline will form.

-

Isolation: Allow the ice to melt completely, then collect the yellow solid by vacuum filtration using a Büchner funnel.

-

Washing and Neutralization: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.

-

Final Wash: Wash the solid with a small amount of cold ethanol to help remove any unreacted starting material and aid in drying.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome: A bright yellow solid with a yield of 75-85%.

Act II: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers. In this step, we will convert the phenolic hydroxyl group of 8-hydroxy-5-nitroquinoline into an ethoxy group.

Mechanistic Rationale

This reaction proceeds via an SN2 mechanism. A base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks an ethyl halide (the electrophile), displacing the halide and forming the ether linkage.

Caption: The two key stages of the Williamson ether synthesis.

The choice of a suitable base and solvent is critical. A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol, and a polar aprotic solvent such as dimethylformamide (DMF) or butanone facilitates the SN2 reaction by solvating the cation without strongly solvating the nucleophile.

Field-Proven Experimental Protocol: Etherification

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 8-Hydroxy-5-nitroquinoline | 190.15 | 9.5 g | 0.05 | From Step 1. |

| Anhydrous Potassium Carbonate | 138.21 | 10.4 g | 0.075 | Finely powdered. |

| Ethyl Iodide | 155.97 | 11.7 g (5.0 mL) | 0.075 | Freshly distilled if possible. |

| Butanone (MEK) | 72.11 | 100 mL | - | Dry. |

| Deionized Water | 18.02 | As needed | - | For work-up. |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9.5 g (0.05 mol) of 8-hydroxy-5-nitroquinoline, 10.4 g (0.075 mol) of anhydrous potassium carbonate, and 100 mL of butanone.

-

Reagent Addition: With stirring, add 5.0 mL (0.075 mol) of ethyl iodide to the suspension.

-

Reflux: Heat the reaction mixture to a gentle reflux (boiling point of butanone is ~80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Cooling and Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium carbonate and potassium iodide). Wash the salts with a small amount of butanone.

-

Solvent Removal: Combine the filtrate and washings and remove the butanone under reduced pressure using a rotary evaporator.

-

Precipitation: To the resulting residue, add 100 mL of cold deionized water and stir vigorously. The product, 5-ethoxy-8-nitroquinoline, should precipitate as a solid.

-

Isolation and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50 °C.

Expected Outcome: A pale yellow to off-white solid with a yield of 80-90%.

Act III: The Final Reduction

The final transformation is the reduction of the aromatic nitro group to a primary amine. The Bechamp reduction, using iron metal in an acidic medium, is a classic, cost-effective, and highly efficient method for this purpose.

Mechanistic Rationale

In an acidic environment, iron metal acts as the reducing agent, donating electrons to the nitro group. The reaction proceeds through several intermediates (nitroso, hydroxylamine) before reaching the final amine. The iron is oxidized to ferrous (Fe²⁺) or ferric (Fe³⁺) ions.

Field-Proven Experimental Protocol: Reduction

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 5-Ethoxy-8-nitroquinoline | 218.21 | 10.9 g | 0.05 | From Step 2. |

| Iron Powder (<100 mesh) | 55.845 | 14.0 g | 0.25 | Activated if necessary. |

| Ethanol (95%) | - | 150 mL | - | |

| Deionized Water | 18.02 | 50 mL | - | |

| Glacial Acetic Acid | 60.05 | 5 mL | - | |

| Celite® | - | As needed | - | Filter aid. |

| Saturated Sodium Bicarbonate | - | As needed | - | For neutralization. |

| Ethyl Acetate | 88.11 | As needed | - | For extraction. |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying. |

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend 10.9 g (0.05 mol) of 5-ethoxy-8-nitroquinoline in a mixture of 150 mL of ethanol and 50 mL of water.

-

Acidification: Add 5 mL of glacial acetic acid to the suspension.

-

Heating and Iron Addition: Heat the mixture to reflux. Once refluxing, add the iron powder (14.0 g, 0.25 mol) in small portions over 30-45 minutes to control the exothermic reaction and maintain a steady reflux.

-

Reaction Completion: After the addition of iron is complete, continue to reflux the mixture for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Hot Filtration: While still warm, filter the reaction mixture through a pad of Celite® to remove the iron and iron salts. Wash the filter cake with hot ethanol.

-

Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to remove most of the ethanol.

-

Work-up and Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL). Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with two more portions of ethyl acetate (2 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Expected Outcome: A brownish solid or oil. Yields are typically in the range of 85-95%.

Purification and Characterization: The Path to Purity

The crude this compound often requires purification to be suitable for subsequent synthetic steps.

Purification by Column Chromatography

Due to the basic nature of the amine, purification by standard silica gel chromatography can be problematic, leading to streaking and poor separation. To mitigate this:

-

Option A (Recommended): Use a mobile phase containing a small amount of a volatile base, such as 0.5-1% triethylamine in a hexane/ethyl acetate gradient. The triethylamine deactivates the acidic silanol groups on the silica surface.

-

Option B: Employ a different stationary phase, such as basic alumina or an amine-functionalized silica gel column, which are more compatible with basic compounds.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry: To verify the molecular weight (C₁₁H₁₂N₂O, MW: 188.23 g/mol ).

-

Melting Point: As an indicator of purity.

Safety and Handling: A Scientist's First Priority

-

Acids: Concentrated sulfuric and nitric acids are highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Solvents: The organic solvents used are flammable. Ensure there are no ignition sources nearby.

-

Alkylating Agents: Ethyl iodide is a toxic alkylating agent. Handle with care in a well-ventilated fume hood.

-

Exothermic Reactions: The nitration and reduction steps are exothermic. Strict temperature control is essential to prevent runaway reactions.

References

- Vogel, A. I. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Prentice Hall.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Levin, J. I., & Weinreb, S. M. (1983). A convenient procedure for the regioselective 5-nitration of 8-hydroxyquinoline. The Journal of Organic Chemistry, 48(22), 4082–4083. [Link]

-

Carroll, F. I., et al. (1981). Synthesis and antimalarial activity of 8-[(4-amino-1-methylbutyl)amino]-5,6-dimethoxy-4-methylquinolines and 8-[(4-amino-1-methylbutyl)amino]-5-ethoxy-4-methyl-6-methoxyquinoline. Journal of Medicinal Chemistry, 24(9), 1048–1052. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to 5-Ethoxyquinolin-8-amine: Chemical Properties, Structure, and Synthetic Methodologies

Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 8-aminoquinolines have garnered significant attention, particularly for their potent antimalarial properties. This technical guide provides a comprehensive overview of a specific derivative, this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, structural features, a plausible synthetic route, and its potential within the broader context of medicinal chemistry, grounded in established scientific principles.

Core Molecular Identity

This compound is a heterocyclic aromatic amine. The core structure consists of a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The molecule is further functionalized with an ethoxy group (-OCH₂CH₃) at the 5th position and an amine group (-NH₂) at the 8th position.

| Identifier | Value | Source |

| IUPAC Name | This compound | ChemScene[1] |

| CAS Number | 1154275-84-9 | ChemScene[1], Thoreauchem |

| Molecular Formula | C₁₁H₁₂N₂O | ChemScene[1], Thoreauchem[2] |

| Molecular Weight | 188.23 g/mol | ChemScene[1] |

| Canonical SMILES | CCOС1=CC=C(C2=C1C=CC=N2)N | Sigma-Aldrich |

| InChI Key | VFWGSTJBADWOAX-UHFFFAOYSA-N | Sigma-Aldrich[3] |

Below is a two-dimensional representation of the this compound structure.

Caption: 2D Structure of this compound.

Physicochemical and Spectral Properties

Detailed experimental data for this compound is not extensively published. However, we can infer its properties based on its structure and data from closely related analogs like 8-aminoquinoline and 5-methoxyquinolin-8-amine.

Physicochemical Properties

The presence of the amine and the quinoline nitrogen allows for hydrogen bonding, which influences properties like boiling point and solubility.[4][5] The ethoxy group adds to the molecular weight and may slightly increase its lipophilicity compared to a methoxy or hydroxy equivalent.

| Property | Predicted/Observed Value | Justification/Notes |

| Physical Form | Solid powder | Reported by commercial suppliers.[3] |

| Melting Point | Not specified; likely a solid at room temperature. | 8-Aminoquinoline has a melting point of 65 °C.[6] 5-Methoxyquinolin-8-amine has a melting point of 90-95°C.[7] The ethoxy derivative is expected to have a similar melting point. |

| Boiling Point | >300 °C (Predicted) | High due to the aromatic structure and potential for hydrogen bonding.[5] |

| Solubility | Soluble in organic solvents like DMSO and methanol. Sparingly soluble in water. | The hydrophobic quinoline core and ethoxy group limit water solubility, though the amine group can form hydrogen bonds with water.[4] |

| pKa | Not specified | The basicity of the amine and quinoline nitrogen will be influenced by the electron-donating ethoxy group. |

| Storage | Store at 2-8°C, sealed in a dry environment. | Recommended by suppliers to ensure stability.[1] |

Spectral Characteristics

Spectroscopic analysis is crucial for structure confirmation and purity assessment. Below are the anticipated spectral features for this compound.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the aromatic quinoline ring. Key expected signals include:

-

A triplet and a quartet in the aliphatic region corresponding to the ethoxy group's ethyl protons (-OCH₂CH₃).

-

Several signals in the aromatic region (typically 6.5-8.5 ppm) for the protons on the quinoline ring.

-

A broad singlet for the amine (-NH₂) protons, the chemical shift of which can be concentration-dependent.[8]

-

-

¹³C NMR: The carbon NMR would show 11 distinct signals:

-

Two signals in the aliphatic region for the ethoxy group carbons.

-

Nine signals in the aromatic region for the carbons of the quinoline ring system. Carbons attached to nitrogen or oxygen will be shifted downfield.[8]

-

-

Infrared (IR) Spectroscopy:

-

N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region.[8]

-

C-H stretching from the aromatic ring and the aliphatic ethoxy group will be observed around 2850-3100 cm⁻¹.

-

C=C and C=N stretching from the quinoline ring will appear in the 1500-1640 cm⁻¹ region.

-

C-O stretching from the ethoxy group will be visible around 1000-1300 cm⁻¹.[8]

-

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 188.23. Fragmentation patterns would likely involve the loss of the ethoxy group or parts of the quinoline ring.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthesis for this compound can be adapted from established methods for similar quinoline derivatives.[6][9] A common approach is the Skraup synthesis or a modification thereof, starting from a suitably substituted aniline.

A likely route would involve:

-

Nitration of 5-ethoxyquinoline to introduce a nitro group at the 8-position.

-

Reduction of the resulting 5-ethoxy-8-nitroquinoline to the desired 8-amino product.

Caption: Proposed two-step synthesis of this compound.

Reactivity Profile

-

Amine Group: The primary amine at the 8-position is a nucleophilic center and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. This functionality is often used as a handle for further derivatization in drug discovery.[6]

-

Quinoline Ring System: The quinoline ring is susceptible to electrophilic substitution, with the position of substitution directed by the existing ethoxy and amino groups. The nitrogen atom in the quinoline ring can also be quaternized.

Applications in Drug Development and Research

The 8-aminoquinoline scaffold is of significant interest in medicinal chemistry.[10]

-

Antimalarial Agents: The most prominent application of 8-aminoquinolines is in the treatment of malaria.[6] Compounds like primaquine and tafenoquine are effective against the liver stages of Plasmodium vivax and Plasmodium ovale.[11] The mechanism is thought to involve metabolic activation by host enzymes (like CYP2D6) to reactive intermediates that induce oxidative stress in the parasite.[11] this compound, as a member of this class, is a candidate for investigation as a potential antimalarial agent.

-

Anticancer and Antimicrobial Activity: The broader family of quinoline derivatives, particularly 8-hydroxyquinolines, exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[12][13] These activities are often linked to their ability to chelate metal ions, which are essential for various enzymatic processes.

-

Chemical Biology Probes: The 8-aminoquinoline group can act as a directing group in C-H activation reactions, making it a valuable tool in synthetic organic chemistry for constructing complex molecules.[7]

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Identification: Based on data for the compound and its analogs, it is classified with the following hazard statements:

-

Precautionary Measures:

-

Always handle in a well-ventilated area or under a chemical fume hood.[15][16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][17]

-

Avoid inhalation of dust and contact with skin and eyes.[15][18]

-

In case of contact, rinse the affected area thoroughly with water and seek medical advice.[15][18]

-

Store in a cool, dry, and locked place away from incompatible materials like strong oxidizing agents.[15]

-

Experimental Protocol: Synthesis of this compound

The following is a generalized, illustrative protocol based on the reduction of a nitro-precursor. This protocol should be adapted and optimized under appropriate laboratory safety conditions.

Objective: To synthesize this compound from 5-ethoxy-8-nitroquinoline.

Materials:

-

5-ethoxy-8-nitroquinoline

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of 5-ethoxy-8-nitroquinoline in a mixture of ethanol and water.

-

Addition of Reducing Agent: To the stirred suspension, add iron powder. Heat the mixture to a gentle reflux.

-

Initiation of Reduction: Add concentrated HCl dropwise to the refluxing mixture. The reaction is exothermic and should be controlled carefully.

-

Rationale: The reaction between iron and HCl in situ generates the reducing agent necessary to convert the nitro group to an amine.

-

-

Reaction Monitoring: Continue refluxing for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with an aqueous solution of NaOH until the pH is basic (pH ~9-10).

-

Rationale: Neutralization deprotonates the amine, making it extractable into an organic solvent.

-

-

Extraction: Extract the aqueous solution multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound-1154275-84-9 - Thoreauchem [thoreauchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 7. 5-METHOXYQUINOLIN-8-AMINE CAS#: 30465-68-0 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Ethoxyquinolin-8-amine

Introduction

5-Ethoxyquinolin-8-amine is a synthetic aromatic amine belonging to the 8-aminoquinoline class of compounds. This class is of significant interest to researchers, scientists, and drug development professionals due to its members' diverse biological activities, most notably as antimalarial agents. The efficacy and safety of any potential therapeutic agent are intrinsically linked to its physicochemical properties, with solubility and stability being paramount. This technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the solubility and stability of this compound, offering field-proven insights and actionable protocols to support robust drug development programs.

The 8-aminoquinoline scaffold is the foundation for potent antimalarial drugs like primaquine and tafenoquine, which are crucial for eradicating the dormant liver stages of Plasmodium vivax and P. ovale[1]. The mechanism of action for this class of compounds is believed to involve metabolic activation by host enzymes, such as cytochrome P450 2D6 (CYP2D6), to form reactive metabolites. These metabolites then induce oxidative stress within the parasite through redox cycling, ultimately leading to its demise[1]. Given that metabolic activation is a prerequisite for activity, understanding the factors that govern the delivery of the parent compound to the site of metabolism is critical. Solubility directly impacts bioavailability, while stability ensures that the molecule remains intact until it reaches its target.

This guide is structured to provide a logical progression from the foundational physicochemical characteristics of this compound to detailed experimental protocols for assessing its solubility and stability. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to adapt them to their specific needs.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in predicting its behavior in various experimental and physiological systems. While extensive experimental data for this specific molecule is not widely available in the public domain, we can infer its likely characteristics based on its structure and data from closely related analogs, such as 5-methoxyquinolin-8-amine.

| Property | Predicted/Inferred Value | Rationale/Reference |

| Molecular Formula | C₁₁H₁₂N₂O | Based on chemical structure. |

| Molecular Weight | 188.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Most quinoline derivatives are solids at ambient temperatures[2]. |

| pKa | Estimated to be around 4-5 for the quinoline nitrogen | The quinoline nitrogen is weakly basic. The pKa of 8-aminoquinoline is approximately 3.99[3]. The ethoxy group is unlikely to significantly alter this value. |

| LogP | Estimated to be in the range of 2-3 | The presence of the ethoxy group increases lipophilicity compared to unsubstituted 8-aminoquinoline. |

Solubility Profile of this compound

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug candidate's success. It influences everything from the ease of formulation to oral bioavailability. For this compound, understanding its solubility in both aqueous and organic solvents is essential for various stages of research and development.

Aqueous Solubility

Aqueous solubility is particularly important for oral and parenteral drug delivery. The solubility of 8-aminoquinoline derivatives in aqueous media is generally low and pH-dependent due to the presence of the basic quinoline nitrogen. At physiological pH (around 7.4), the molecule will be predominantly in its neutral, less soluble form. In acidic environments, the quinoline nitrogen can be protonated, leading to increased solubility.

Solubility in Organic Solvents

Evaluating solubility in a range of organic solvents is crucial for various laboratory procedures, including synthesis, purification, and the preparation of stock solutions for biological assays. Based on the principle of "like dissolves like," this compound, with its aromatic and moderately polar nature, is expected to be soluble in a variety of common organic solvents.

Experimental Determination of Solubility

A robust and reproducible method for determining solubility is essential. The shake-flask method is a widely accepted and reliable technique.

Experimental Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)

-

Scintillation vials or other suitable sealed containers

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations to quantify the amount of dissolved compound.

-

-

Data Analysis:

-

Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

-

Hypothetical Solubility Data for this compound

The following table presents hypothetical solubility data for this compound in a range of solvents, based on the expected behavior of similar 8-aminoquinoline compounds.

| Solvent | Predicted Solubility (at 25 °C) | Classification |

| Water | < 0.1 mg/mL | Sparingly soluble |

| PBS (pH 7.4) | < 0.1 mg/mL | Sparingly soluble |

| 0.1 N HCl | 1 - 10 mg/mL | Soluble |

| Methanol | > 10 mg/mL | Freely soluble |

| Ethanol | > 10 mg/mL | Freely soluble |

| DMSO | > 100 mg/mL | Very soluble |

| Acetonitrile | 1 - 10 mg/mL | Soluble |

Note: This data is illustrative and should be confirmed by experimental determination.

Stability Profile of this compound

Chemical stability is a critical quality attribute of any drug substance. It determines the shelf-life, storage conditions, and potential for the formation of degradation products, which could be inactive or even toxic. Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods[4][5].

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation pathways of other quinoline derivatives, the following degradation mechanisms are plausible:

-

Oxidation: The electron-rich quinoline ring and the amino group are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opened products. The metabolism of 8-aminoquinolines is known to involve oxidation[6].

-

Hydrolysis: While the ether linkage is generally stable, under extreme pH and temperature conditions, hydrolysis of the ethoxy group could potentially occur.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its degradation. This helps to identify potential degradants and establish the stability-indicating nature of analytical methods.

Experimental Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol or other suitable solvent

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 6 hours)[4].

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified time (e.g., 6 hours)[4].

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80°C) for an extended period (e.g., 24 hours)[4].

-

Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an LC-MS system can help in the identification of degradation products.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to that of an unstressed control.

-

Calculate the percentage of degradation.

-

Identify and, if possible, characterize the major degradation products.

-

dot

Caption: Workflow for the forced degradation study of this compound.

Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method. Such a method must be able to separate the parent compound from its degradation products and any process-related impurities.

Key Characteristics of a Stability-Indicating HPLC Method:

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The comprehensive evaluation of the solubility and stability of this compound is a non-negotiable aspect of its development as a potential therapeutic agent. This technical guide has provided a framework for understanding and experimentally determining these critical physicochemical properties. By employing the described methodologies, researchers can generate the robust data necessary to inform formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of this promising 8-aminoquinoline derivative. The insights gained from these studies are foundational for advancing the compound through the drug development pipeline and ultimately realizing its therapeutic potential.

References

-

Development and Validation of Tafenoquine by High Performance Liquid Chromatography Technique along with Stress Degradation Stud. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

A greener approach for analysis of tafenoquine succinate in presence of their potential degradation impurities with comprehensive characterization of degradation products by Orbitrap-LCMS and NMR. ResearchGate. [Link]

-

Side-chain Hydroxylation in the Metabolism of 8-aminoquinoline Antiparasitic Agents. Drug Metabolism and Disposition. [Link]

-

The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

-

8-Aminoquinoline. Wikipedia. [Link]

-

Electropherograms of degradation study of primaquine tablet samples by... ResearchGate. [Link]

-

Development and Validation of Tafenoquine by HPLC Technique along with stress degradation study of Tafenoquine. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. [Link]

Sources

The Emerging Potential of 5-Ethoxyquinolin-8-amine in Medicinal Chemistry: A Technical Guide

Introduction: The Quinoline Scaffold as a Cornerstone of Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents with a broad spectrum of pharmacological activities. From the historical significance of quinine in combating malaria to the development of modern anticancer and antimicrobial drugs, quinoline derivatives continue to be a fertile ground for innovation in drug discovery. The 8-aminoquinoline subclass, in particular, has garnered significant attention due to its diverse biological profile, with the FDA-approved antimalarial drug primaquine being a prominent example. This technical guide delves into the untapped potential of a specific derivative, 5-Ethoxyquinolin-8-amine, exploring its prospective applications in medicinal chemistry based on established structure-activity relationships and the known bioactivities of analogous compounds.

The Strategic Importance of the 5-Ethoxy Substitution

The substitution pattern on the quinoline nucleus plays a pivotal role in modulating the pharmacological properties of the molecule. The introduction of an ethoxy group at the 5-position of the 8-aminoquinoline scaffold is a deliberate synthetic modification aimed at fine-tuning the compound's physicochemical and biological characteristics. Alkoxy groups, such as the ethoxy moiety, can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Structure-activity relationship (SAR) studies on related quinoline derivatives have provided valuable insights. For instance, in the context of antimalarial 8-aminoquinolines, alkoxy substituents at the 5-position have been shown to have a favorable impact on curative activity. In the realm of antibacterial quinolones, 8-alkoxy derivatives, including 8-ethoxy compounds, have demonstrated potent activity against a range of bacteria. Notably, these 8-ethoxy derivatives also exhibited an improved safety profile with reduced phototoxicity compared to other substitutions. While these studies focus on different positions, they underscore the significance of alkoxy groups in shaping the biological and safety profiles of quinoline-based compounds. The placement of the ethoxy group at the 5-position in this compound, therefore, presents an intriguing avenue for exploring novel therapeutic applications.

Potential Therapeutic Applications of this compound

Based on the extensive research into quinoline derivatives, this compound holds promise in several key therapeutic areas:

Anticancer Activity

Numerous quinoline-based compounds have demonstrated potent anticancer effects through diverse mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization. They are known to induce cell cycle arrest and apoptosis in cancer cells. The structural similarity of this compound to these established anticancer scaffolds suggests its potential as a cytotoxic agent.

Hypothesized Mechanism of Anticancer Action:

It is plausible that this compound could exert its anticancer effects by intercalating with DNA, inhibiting topoisomerase IIα—an enzyme crucial for DNA replication—or by modulating key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothesized anticancer mechanisms of this compound.

Antimicrobial and Antifungal Activity

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. Hybrid molecules combining 8-aminoquinoline with other heterocyclic moieties have shown promising minimum inhibitory concentrations (MICs) against various pathogenic strains. A study on 8-alkoxyquinolones revealed that 8-methoxy derivatives possessed antibacterial activity equivalent to other highly active compounds. While 8-ethoxy derivatives were slightly less active, they presented a better safety profile. This suggests that this compound could be a valuable lead for developing novel antimicrobial and antifungal agents with potentially favorable safety characteristics.

Experimental Workflow for Antimicrobial Evaluation:

A systematic approach is required to evaluate the antimicrobial potential of this compound.

Caption: Workflow for evaluating antimicrobial activity.

Neuroprotective Effects

Emerging evidence suggests that 8-aminoquinoline derivatives possess neuroprotective properties. Some derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by chelating metal ions and inhibiting cholinesterases. Recent studies have also explored the neuroprotective effects of 8-aminoquinoline-based metal complexes against oxidative stress-induced neuronal cell death, with some compounds showing the ability to modulate the SIRT1/3-FOXO3a signaling pathway. Given these findings, this compound warrants investigation for its potential to protect neuronal cells from damage.

Proposed Neuroprotective Signaling Pathway Modulation:

This compound could potentially exert neuroprotective effects by activating the SIRT1/3-FOXO3a signaling pathway, which is involved in cellular stress resistance and longevity.

Caption: Proposed neuroprotective signaling pathway modulation.

Experimental Protocols for Evaluation

To rigorously assess the therapeutic potential of this compound, a series of well-defined experimental protocols should be employed.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Multiskan plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be below 0.5%. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

| Parameter | Description |

| Cell Lines | MCF-7 (Breast), HCT-116 (Colon), A549 (Lung) |

| Seeding Density | 5,000 - 10,000 cells/well |

| Compound Conc. | Serial dilutions (e.g., 0.1 to 100 µM) |

| Incubation Time | 48 - 72 hours |

| Detection | MTT colorimetric assay |

| Endpoint | IC50 value (µM) |

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Parameter | Description |

| Microorganisms | S. aureus, E. coli, C. albicans |

| Media | Mueller-Hinton Broth or RPMI-1640 |

| Inoculum Size | 5 x 10^5 CFU/mL (bacteria), 0.5-2.5 x 10^3 CFU/mL (yeast) |

| Incubation | 35°C, 16-20h (bacteria), 24-48h (fungi) |

| Endpoint | Minimum Inhibitory Concentration (MIC) (µg/mL) |

Protocol 3: In Vitro Neuroprotection Assay

This protocol evaluates the ability of this compound to protect neuronal cells from oxidative stress.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

This compound

-

Hydrogen peroxide (H₂O₂) to induce oxidative stress

-

MTT solution

-

96-well plates

Procedure:

-

Cell Culture: Culture SH-SY5Y cells to a suitable confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 400 µM) for a defined duration.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.

-

Data Analysis: Compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.

| Parameter | Description |

| Cell Line | SH-SY5Y (Human Neuroblastoma) |

| Stress Inducer | Hydrogen Peroxide (H₂O₂) |

| Compound Conc. | Pre-treatment with various concentrations |

| Endpoint | Cell viability (%) relative to control |

Conclusion and Future Directions

This compound represents a promising yet underexplored scaffold in medicinal chemistry. Based on the well-documented biological activities of structurally related 8-aminoquinoline and 5-alkoxyquinoline derivatives, this compound warrants thorough investigation for its potential anticancer, antimicrobial, and neuroprotective properties. The ethoxy substitution at the 5-position may offer a unique combination of efficacy and an improved safety profile. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound, paving the way for the potential development of novel therapeutic agents. Future research should focus on its synthesis, in-depth biological evaluation, and elucidation of its precise mechanisms of action to fully unlock its therapeutic potential.

References

- BenchChem. (2025). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives.

- BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds.

- Sanchez, J. P., Gogliotti, R. D., Domagala, J. M., Gracheck, S. J., Huband, M. D., Sesnie, J. A., Cohen, M. A., & Shapiro, M. A. (1995).

The 8-Aminoquinoline Core: A Journey from Antimalarial Pioneer to a Cautionary Tale in Drug Design

An In-depth Technical Guide on the Discovery, History, and Synthetic Exploration of 5-Ethoxyquinolin-8-amine and its Congeners

Introduction: The Quest for a Synthetic Quinine

The story of this compound is not one of a celebrated therapeutic agent but rather a chapter in the broader, more significant narrative of the 8-aminoquinoline class of compounds. This class of molecules holds a pivotal place in the history of medicinal chemistry, representing one of the earliest triumphs of synthetic organic chemistry in the fight against infectious diseases.[1] The development of these compounds was born out of the urgent need for effective antimalarials, particularly during times of global conflict in the early 20th century, when the supply of natural quinine was precarious.[2][3] This guide will delve into the discovery and history of the 8-aminoquinoline scaffold, using the well-documented examples of Pamaquine and Primaquine to provide a framework for understanding the probable synthetic pathways and biological context of this compound.

The Dawn of Synthetic Antimalarials: The Rise of the 8-Aminoquinolines

Prior to the 1920s, the world relied almost exclusively on the bark of the cinchona tree for the treatment of malaria. The pioneering work of German chemists in the early 20th century sought to create a synthetic alternative. This research culminated in the synthesis of Pamaquine in 1924 by Schulemann, Schoenhoeffer, and Wingler.[1][3] Pamaquine was the second synthetic antimalarial drug to be discovered, after methylene blue, and its development was a landmark achievement, demonstrating that synthetic compounds could be designed to combat infectious agents with a degree of specificity.[1]

In 1926, Roehl demonstrated Pamaquine's efficacy against malaria in birds, and it was subsequently introduced for human use.[1] A large-scale trial in 1929 confirmed its ability to prevent the relapse of Plasmodium vivax malaria, a feat that natural quinine could not achieve.[1] However, Pamaquine's utility was hampered by its significant toxicity.[3]

The search for safer and more effective 8-aminoquinolines continued, spurred on by the demands of World War II.[3] This led to the synthesis of Primaquine in the United States in 1945/1946.[2][4][5][6][7] Primaquine proved to be less toxic and more efficacious than its predecessor, Pamaquine.[1] It remains a crucial drug for the radical cure of P. vivax and P. ovale malaria due to its unique ability to eliminate the dormant liver stages (hypnozoites) of these parasites.[4][5][6] The development and successful deployment of Primaquine, particularly during the Korean War, is credited with preventing the reintroduction of malaria into the United States.[4]

The 8-Aminoquinoline Scaffold: Structure-Activity Relationships

The biological activity of the 8-aminoquinolines is intricately linked to their chemical structure. The core structure consists of a quinoline ring with an amino group at the 8-position. Key structural features that have been systematically studied include:

-

The 6-Position Substituent: Both Pamaquine and Primaquine feature a methoxy (-OCH₃) group at the 6-position. This substituent was found to be important for antimalarial activity.[8]

-

The 8-Amino Side Chain: The nature of the alkylamino side chain at the 8-position is critical for both efficacy and toxicity. Primaquine, with its primary amino group in the side chain, is better tolerated than Pamaquine, which has a tertiary amino group.[8] The length of the side chain is also crucial, with a pentyl chain generally providing maximal activity.[8]

-

The Quinoline Ring: The integrity of the quinoline ring is essential for antimalarial activity. Saturation of the pyridine ring to a piperidine ring results in an inactive compound.[8]

A critical piece of information for the context of this compound comes from the study of analogs where the 6-methoxy group was replaced. It was found that substitution with an ethoxy (-OC₂H₅) group resulted in a compound that was less active and more toxic.[8] While this refers to a 6-ethoxy analog, it provides a strong indication that an ethoxy group in this region of the quinoline ring is detrimental to the desired biological activity.

Synthesis of 8-Aminoquinolines: A General Overview

The synthesis of the 8-aminoquinoline core is a classic undertaking in heterocyclic chemistry. The general approach involves the construction of the quinoline ring system, followed by functional group manipulations to install the 8-amino group and the desired side chain.

A common method for the synthesis of the quinoline ring is the Skraup synthesis . This involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro compound corresponding to the aniline used).

Proposed Synthetic Pathway for this compound

Step 1: Synthesis of 4-Ethoxy-2-nitroaniline (Starting Material)

This starting material can be prepared from a commercially available precursor, such as 4-ethoxyaniline, through nitration.

Step 2: Skraup Synthesis of 5-Ethoxy-8-nitroquinoline

-

To a mixture of 4-ethoxy-2-nitroaniline, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or the nitro compound from Step 1), slowly add concentrated sulfuric acid while cooling.

-

Heat the mixture cautiously to initiate the reaction. The reaction is exothermic and should be controlled.

-

After the initial vigorous reaction subsides, continue heating to complete the cyclization.

-

Cool the reaction mixture and pour it into a large volume of water.

-

Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Filter, wash, and purify the crude 5-ethoxy-8-nitroquinoline by recrystallization or chromatography.

Step 3: Reduction to this compound

-

Dissolve the 5-ethoxy-8-nitroquinoline in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Monitor the reaction until the reduction of the nitro group to an amine is complete.

-

Work up the reaction mixture to isolate the desired this compound. This typically involves neutralization and extraction.

-

Purify the final product by recrystallization or chromatography.

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Potential Applications: A Theoretical Perspective

Based on the established structure-activity relationships of the 8-aminoquinoline class, it is highly probable that this compound would exhibit poor antimalarial activity and significant toxicity. The detrimental effect of the ethoxy group, as observed in analogs, suggests that this compound would not be a viable drug candidate for malaria.[8]

However, the 8-aminoquinoline scaffold is known to possess a wide range of other biological activities, including antimicrobial, anticancer, and antiviral properties.[9] Derivatives of 8-hydroxyquinoline, a related scaffold, have been investigated for a multitude of therapeutic applications, including as antitumor agents and for the treatment of neurodegenerative diseases.[10][11][12][13][14][15]

Therefore, while its potential as an antimalarial is likely negligible, this compound could theoretically be explored in the context of other diseases. Any such investigation would need to be initiated with a high degree of caution due to the known toxicity associated with this structural motif. The primary value of this compound in a research setting would likely be as a tool compound to further probe the structure-activity relationships of the 8-aminoquinoline class and to better understand the molecular basis of their toxicity.

Conclusion: A Lesson in Medicinal Chemistry

The story of this compound, when viewed through the lens of its more famous relatives, Pamaquine and Primaquine, serves as an important case study in drug development. It highlights the profound impact that seemingly minor structural modifications can have on the biological activity and safety profile of a compound. While not a therapeutic success in its own right, the exploration of such analogs has been instrumental in refining our understanding of the 8-aminoquinoline pharmacophore and has guided the development of safer and more effective medicines. The journey of the 8-aminoquinolines, from the toxic but groundbreaking Pamaquine to the clinically essential Primaquine, is a testament to the power of iterative drug design and the enduring importance of structure-activity relationship studies.

References

-

National Center for Biotechnology Information. (n.d.). Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. NCBI. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Pamaquine. Retrieved from [Link]

-

Vale, N., Nogueira, F., & do Rosário, V. E. (2009). Primaquine revisited six decades after its discovery. European Journal of Medicinal Chemistry, 44(3), 937–953. Retrieved from [Link]

-

Bohrium. (n.d.). primaquine-revisited-six-decades-after-its-discovery. Ask this paper. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Discovery and Development - Malaria. NCBI Bookshelf. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Primaquine. Retrieved from [Link]

-

ResearchGate. (n.d.). Primaquine revisited six decades after its discovery | Request PDF. Retrieved from [Link]

-

Slideshare. (2015, November 16). 8 aminoquinolines. Retrieved from [Link]

-

YouTube. (2020, January 11). PAMAQUINE SYNTHESIS. Retrieved from [Link]

-

YouTube. (2022, April 27). Anti Malarials drugs - Part 2 : Chemistry of Pamaquine, Amodiaquine, Mefloquine & Artimesinins. Retrieved from [Link]

-

Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of some 5-substituted 8-hydroxyquinoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Retrieved from [Link]

-

ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

ScienceDirect. (2024, April). The 8-hydroxyquinoline derivative, clioquinol, is an alpha-1 adrenoceptor antagonist. Biochemical Pharmacology. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, December 20). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

Sources

- 1. Pamaquine - Wikipedia [en.wikipedia.org]

- 2. Primaquine revisited six decades after its discovery: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Primaquine revisited six decades after its discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Primaquine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 8 aminoquinolines | PPT [slideshare.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The 8-hydroxyquinoline derivative, clioquinol, is an alpha-1 adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of 5-Ethoxyquinolin-8-amine and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Derivatives of 8-hydroxyquinoline (8-HQ), in particular, exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[2][4][5][6] This versatility stems from the 8-hydroxyquinoline core's ability to chelate metal ions, a crucial function in many biological processes.[1][5] Furthermore, these compounds are instrumental in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors.[2][5]

This guide provides a detailed protocol for the synthesis of 5-Ethoxyquinolin-8-amine, a specific analogue designed to explore novel structure-activity relationships. By modifying the quinoline core with an ethoxy group at the 5-position and an amine at the 8-position, we can modulate the compound's lipophilicity, electronic properties, and hydrogen bonding capacity, potentially leading to enhanced pharmacological profiles. The following protocols are designed to be robust and reproducible, offering insights into the chemical principles behind each step.

Overall Synthetic Workflow

The synthesis of this compound from 8-hydroxyquinoline is a multi-step process that involves the strategic introduction of functional groups. The chosen pathway prioritizes high yields and ease of purification.

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 5-Nitro-8-hydroxyquinoline (Intermediate 1)

Principle and Rationale

The initial step involves the electrophilic nitration of the 8-hydroxyquinoline core. The hydroxyl group at C8 and the nitrogen in the pyridine ring are activating ortho- and para-directing groups. The nitration occurs preferentially at the C5 and C7 positions. By controlling the reaction conditions, primarily temperature, we can selectively favor the formation of the 5-nitro isomer. A mixture of nitric and sulfuric acids is the classic nitrating agent, where sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 8-Hydroxyquinoline | 145.16 | 10.0 g | 1.0 |

| Sulfuric Acid (98%) | 98.08 | 40 mL | - |

| Nitric Acid (70%) | 63.01 | 5.0 mL | ~1.1 |

| Deionized Water | 18.02 | 500 mL | - |

| Crushed Ice | - | 200 g | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 40 mL of concentrated sulfuric acid.

-

Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0-5 °C with constant stirring.

-

Substrate Addition: Slowly add 10.0 g of 8-hydroxyquinoline in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the 8-hydroxyquinoline solution over 30-45 minutes. Maintain the reaction temperature below 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate will form.

-

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Isolation: Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 60 °C.

Expected Yield: 11-12 g (85-93%) of a bright yellow solid.

Part 2: Synthesis of 8-Ethoxy-5-nitroquinoline (Intermediate 2)

Principle and Rationale

This step is a classic Williamson ether synthesis. The phenolic hydroxyl group of 5-nitro-8-hydroxyquinoline is deprotonated by a weak base, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromide in an Sₙ2 reaction to form the ether linkage. Acetone is a suitable polar aprotic solvent for this reaction as it dissolves the reactants and facilitates the Sₙ2 mechanism.

Experimental Protocol

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 5-Nitro-8-hydroxyquinoline | 190.16 | 10.0 g | 1.0 |

| Anhydrous Potassium Carbonate | 138.21 | 14.5 g | 2.0 |

| Ethyl Bromide | 108.97 | 7.0 mL | 1.5 |

| Anhydrous Acetone | 58.08 | 150 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 10.0 g of 5-nitro-8-hydroxyquinoline, 14.5 g of anhydrous potassium carbonate, and 150 mL of anhydrous acetone.

-

Reagent Addition: Add 7.0 mL of ethyl bromide to the suspension.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 8-10 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:2).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize the crude product from ethanol to yield pale yellow needles.

Expected Yield: 9.5-10.5 g (83-91%) of a pale yellow crystalline solid.

Part 3: Synthesis of this compound (Final Product)

Principle and Rationale

The final step is the reduction of the aromatic nitro group to a primary amine. A widely used and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[7] This method is clean and generally provides high yields. An alternative method, particularly useful if catalytic hydrogenation equipment is unavailable, is the use of hydrazine hydrate with a catalyst like Pd/C or Raney Nickel in an alcohol solvent.[7] Hydrazine acts as a hydrogen source in this transfer hydrogenation.

Experimental Protocol (Catalytic Hydrogenation)

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 8-Ethoxy-5-nitroquinoline | 218.22 | 5.0 g | 1.0 |

| Palladium on Carbon (10%) | - | 0.5 g | - |

| Ethanol | 46.07 | 100 mL | - |

| Hydrogen Gas | 2.02 | Balloon or Parr shaker | - |

Procedure:

-

Reaction Setup: Dissolve 5.0 g of 8-ethoxy-5-nitroquinoline in 100 mL of ethanol in a suitable hydrogenation flask.

-

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to a Parr hydrogenation apparatus or use a hydrogen-filled balloon. Purge the system with hydrogen gas. Pressurize the vessel to 40-50 psi (or maintain a positive pressure with the balloon) and shake or stir vigorously at room temperature.

-

Reaction Monitoring: The reaction is typically complete within 4-6 hours. Monitor the consumption of hydrogen or check the reaction by TLC (disappearance of the starting material).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; keep it wet with solvent.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: The product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from an appropriate solvent system like ethanol/water.

Expected Yield: 3.8-4.1 g (88-95%) of a light brown or off-white solid.

Characterization of this compound

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.8-8.9 (dd, 1H, H2), 8.4-8.5 (dd, 1H, H4), 7.4-7.5 (dd, 1H, H3), 7.0-7.1 (d, 1H, H6), 6.8-6.9 (d, 1H, H7), 4.6-4.8 (br s, 2H, -NH₂), 4.1-4.2 (q, 2H, -OCH₂CH₃), 1.4-1.5 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~148 (C4), ~145 (C8a), ~142 (C2), ~138 (C8), ~133 (C5), ~128 (C4a), ~121 (C3), ~115 (C6), ~108 (C7), ~65 (-OCH₂), ~15 (-CH₃). |

| Mass Spec (ESI+) | m/z: 189.10 [M+H]⁺. The molecular formula is C₁₁H₁₂N₂O, and the molecular weight is 188.23.[8] |

| IR (KBr) | ν (cm⁻¹): 3450-3300 (N-H stretching), 3050 (aromatic C-H stretching), 2980 (aliphatic C-H stretching), 1620 (C=N stretching), 1230 (C-O-C stretching). |

| Melting Point | To be determined experimentally. |

Application: Derivatization of this compound

The primary amine at the C8 position is a versatile handle for further functionalization, allowing for the creation of a diverse library of compounds for screening. A common derivatization is the formation of amides via acylation.

Caption: Example derivatization of the target compound.

General Protocol for N-Acylation

-

Dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Add 1.2 equivalents of a base (e.g., triethylamine or pyridine) and cool the mixture to 0 °C.

-

Slowly add 1.1 equivalents of the desired acylating agent (e.g., acetyl chloride or benzoyl chloride).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.

This general protocol can be adapted for a wide range of acylating agents, providing access to a library of derivatives for biological evaluation.

References

-

Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]

-